2-Amino-3-chloropyrazine
Overview
Description
2-Amino-3-chloropyrazine is an organic compound with the molecular formula C₄H₄ClN₃. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with an amino group at the second position and a chlorine atom at the third position. This compound is a colorless solid at room temperature and is slightly soluble in water but more soluble in organic solvents like ethanol and dimethylformamide .
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-chloropyrazine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and growth .
Mode of Action
It’s known that the compound interacts with cdk2, potentially altering its activity and influencing the cell cycle .
Biochemical Pathways
Given its target, it’s likely that it impacts thecell cycle regulation pathways .
Result of Action
Given its interaction with cdk2, it may influence cell division and growth .
Action Environment
Like many compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and light exposure .
Biochemical Analysis
Biochemical Properties
2-Amino-3-chloropyrazine is an active analogue of pyrazinamide, a potent antimycobacterial drug . It has been shown to have bacteriostatic activity against Mycobacterium tuberculosis in vitro and in vivo
Cellular Effects
This compound has been shown to inhibit mitochondrial membrane potential, which may be due to its ability to inhibit hepg2 cell growth by decreasing intracellular ATP levels . This suggests that this compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The solubility of this compound in some binary cosolvent mixtures has been determined by the isothermal saturation method from 278.15 K to 323.15 K at 101.2 kPa . The trend of the system temperature and the change of the solvent partner are both factors that affect the dissolution .
Metabolic Pathways
It is known that this compound is an active analogue of pyrazinamide, suggesting that it may interact with similar enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3-chloropyrazine involves the reaction of 2,3-dichloropyrazine with ammonia. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The chlorine atom at the second position is replaced by an amino group, resulting in the formation of this compound .
Another synthetic route involves the reaction of 2,3-pyrazinedione with ammonium chloride in the presence of a reducing agent like zinc dust. This method also yields this compound with good efficiency .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloropyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position is highly reactive and can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form 2-Amino-3-hydroxypyrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include 2-Amino-3-alkoxypyrazine, 2-Amino-3-thiopyrazine, and 2-Amino-3-aminopyrazine.
Oxidation: Products include 2-Nitro-3-chloropyrazine and 2-Nitroso-3-chloropyrazine.
Reduction: The major product is 2-Amino-3-hydroxypyrazine.
Scientific Research Applications
2-Amino-3-chloropyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromopyrazine: Similar structure but with a bromine atom instead of chlorine.
2-Amino-3-fluoropyrazine: Contains a fluorine atom, leading to different electronic properties and reactivity patterns.
2-Amino-3-iodopyrazine: The iodine atom makes it more reactive in nucleophilic substitution reactions compared to its chlorine counterpart.
Uniqueness
This compound is unique due to its balanced reactivity and stability. The chlorine atom provides a good leaving group for substitution reactions, while the amino group offers nucleophilic sites for further functionalization. This combination makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVSSZHXGJAPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988309 | |
Record name | 3-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-73-6, 6663-73-6 | |
Record name | 2-Amino-3-chloropyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-chloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6663-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-3-CHLOROPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XHY9F52F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the alkoxy group substitutions on 2-Amino-3-chloropyrazine in terms of its tuberculostatic activity?
A1: Research indicates that substituting the chlorine atom in this compound with various alkoxy groups, such as methoxy, benzyloxy, and chlorobenzyloxy, leads to the synthesis of a series of novel N-pyrazinylthiourea derivatives []. These derivatives exhibited varying degrees of tuberculostatic activity in vitro, with Minimum Inhibitory Concentrations (MIC) ranging from 8 µg/cm3 to 1000 µg/cm3 []. This suggests that the nature and position of the alkoxy substituent can significantly influence the compound's ability to inhibit the growth of Mycobacterium tuberculosis.
Q2: What is the crystal structure of this compound?
A2: While the provided abstract [] doesn't detail the determined crystal structure, it highlights that the study successfully determined the crystal structure of this compound (C4H2N2ClNH2). This information could be crucial for understanding the molecule's spatial arrangement and potential interactions with biological targets.
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